REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[C:13]([CH2:15][OH:16])[O:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:14]=[C:13]([CH2:15][OH:16])[O:12][N:11]=2)=[CH:8][CH:9]=1
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Name
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Quantity
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300 mg
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)C1=NOC(=C1)CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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a filtrate by means of a celite placed was distilled under reduced pressure
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Type
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CUSTOM
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Details
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to obtain a yellow solid compound
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Type
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CUSTOM
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Details
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This was recrystallized from ethyl acetate/hexane (1:2)
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Name
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|
Type
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product
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Smiles
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NC1=CC=C(C=C1)C1=NOC(=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |